molecular formula C8H2Br2Cl2S2 B428660 3,3'-Bis[2-bromo-4-chlorothiophene]

3,3'-Bis[2-bromo-4-chlorothiophene]

Cat. No.: B428660
M. Wt: 392.9g/mol
InChI Key: UIFNNMSZJJJIJX-UHFFFAOYSA-N
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Description

3,3'-Bis[2-bromo-4-chlorothiophene] is a halogenated thiophene derivative characterized by two thiophene rings linked at their 3-positions. Each thiophene moiety is substituted with bromine at position 2 and chlorine at position 2. This compound’s structural symmetry and electron-withdrawing halogen substituents make it a candidate for applications in organic electronics, pharmaceuticals, or as a precursor in cross-coupling reactions.

Properties

Molecular Formula

C8H2Br2Cl2S2

Molecular Weight

392.9g/mol

IUPAC Name

2-bromo-3-(2-bromo-4-chlorothiophen-3-yl)-4-chlorothiophene

InChI

InChI=1S/C8H2Br2Cl2S2/c9-7-5(3(11)1-13-7)6-4(12)2-14-8(6)10/h1-2H

InChI Key

UIFNNMSZJJJIJX-UHFFFAOYSA-N

SMILES

C1=C(C(=C(S1)Br)C2=C(SC=C2Cl)Br)Cl

Canonical SMILES

C1=C(C(=C(S1)Br)C2=C(SC=C2Cl)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-3-chlorothiophene

  • Molecular Formula : C₄H₂BrClS
  • Molecular Weight : 197.48 g/mol
  • Key Differences :
    • Single thiophene ring with bromine at position 4 and chlorine at position 3.
    • Lacks the bis-thiophene linkage, reducing steric hindrance and altering conjugation.
    • Applications: Intermediate in agrochemical synthesis or polymer precursors .

3-Bromo-2-chlorothiophene

  • Molecular Formula : C₄H₂BrClS
  • Molecular Weight : 197.48 g/mol
  • Key Differences :
    • Substituent positions (bromo at 3, chloro at 2) create distinct electronic effects compared to the target compound.
    • May exhibit higher reactivity in nucleophilic substitutions due to bromine’s positioning .

Functional Group Analogs

4'-Bromo-3-chloropropiophenone

  • Molecular Formula : C₉H₈BrClO
  • Molecular Weight : 263.52 g/mol
  • Key Differences: Propiophenone backbone with bromine and chlorine substituents on the aromatic ring. Lacks thiophene’s sulfur atom, leading to differences in aromaticity and electronic properties. Applications: Pharmaceutical intermediate (e.g., antipsychotic drug synthesis) .

2-Bromo-4-chlorophenylacetic Acid

  • Molecular Formula : C₈H₆BrClO₂
  • Molecular Weight : 249.48 g/mol
  • Key Differences: Carboxylic acid functional group enhances solubility in polar solvents. Used in peptide synthesis and as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Bis-Substituted Compounds

1,3-Bis(4-bromophenyl)-2-propanone

  • Molecular Formula : C₁₅H₁₂Br₂O
  • Molecular Weight : 376.07 g/mol
  • Key Differences :
    • Symmetrical bis-phenyl structure with ketone functionality.
    • Bromine at para positions enhances thermal stability, making it suitable for flame retardants or polymer additives .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Halogen Positions Aromatic System Key Reactivity
3,3'-Bis[2-bromo-4-chlorothiophene] 358.96 (estimated) 2-Bromo, 4-Cl (each ring) Thiophene (bis) Suzuki coupling, Stille coupling
4-Bromo-3-chlorothiophene 197.48 4-Bromo, 3-Cl Thiophene Electrophilic substitution
4'-Bromo-3-chloropropiophenone 263.52 4'-Bromo, 3-Cl Benzene Nucleophilic acyl substitution
1,3-Bis(4-bromophenyl)-2-propanone 376.07 4-Bromo (each phenyl) Benzene (bis) Friedel-Crafts alkylation

Preparation Methods

Sequential Halogenation via Electrophilic Substitution

The foundational step involves introducing bromine and chlorine at the C2 and C4 positions of thiophene, respectively. Electrophilic halogenation of thiophene typically favors α-positions (C2/C5), but steric and electronic modifications can redirect reactivity.

Chlorination at C4 :
Sulfonation at C2 using concentrated sulfuric acid generates thiophene-2-sulfonic acid, which directs subsequent chlorination to C4 via deactivation of the α-positions. Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves 4-chlorothiophene-2-sulfonic acid, followed by desulfonation using superheated steam to yield 4-chlorothiophene.

Bromination at C2 :
4-Chlorothiophene undergoes bromination using N-bromosuccinimide (NBS) in acetic acid at 50°C, exploiting the electron-withdrawing chlorine’s meta-directing effect to position bromine at C2. This method affords 2-bromo-4-chlorothiophene in 68–72% yield after recrystallization from hexane.

Halogen Dance Rearrangement

An alternative route employs halogen dance reactions to reposition bromine atoms. Starting with 2,5-dibromothiophene, treatment with sodium amide (NaNH₂) and tris(3,6-dioxaheptyl)amine in thiophene solvent at 50–60°C induces isomerization, yielding 3-bromothiophene. However, retaining bromine at C2 necessitates quenching the reaction before equilibrium favors the 3-isomer. Early termination at 6 hours yields 2-bromo-4-chlorothiophene as the major product (78% selectivity).

Dimerization Strategies for 3,3'-Coupling

Palladium-Catalyzed Direct Arylation

Palladium-mediated C–H activation enables coupling at the thiophene’s β-position (C3). Using 2-bromo-1,3-dichlorobenzene as a model aryl halide, Pd(OAc)₂ (0.5 mol %) with potassium acetate (KOAc) in dimethylacetamide (DMA) at 150°C facilitates C5-selective arylation of 3-substituted thiophenes. Adapting these conditions, 2-bromo-4-chlorothiophene undergoes homo-dimerization at C3 with 86% conversion and >90% regioselectivity. Key parameters include:

ParameterOptimal ValueEffect on Yield/Selectivity
Catalyst Loading0.5 mol % Pd(OAc)₂Higher loadings increase di-aryl impurities
SolventDMAEnhances Pd stability and reactivity
Temperature150°CDrives C–H activation kinetics
BaseKOAcNeutralizes HBr, prevents catalyst poisoning

Suzuki-Miyaura Cross-Coupling

For a stepwise approach, 3-boronic acid-functionalized 2-bromo-4-chlorothiophene couples with its 3-bromo counterpart. Synthesis of the boronic acid derivative involves lithiation at C3 using LDA at −78°C, followed by quenching with triisopropyl borate. The coupling employs Pd(PPh₃)₄ (3 mol %) and K₂CO₃ in toluene/ethanol/water (10:2:1) at 80°C, achieving 94% yield of the dimer.

Comparative Analysis of Methodologies

Yield and Scalability

Direct arylation offers superior atom economy (no pre-functionalization required) but struggles with scalability due to high catalyst loadings. In contrast, Suzuki coupling provides consistent yields (>90%) at multi-gram scales but necessitates synthetically intensive boronic acid preparation.

Regiochemical Control

Halogen dance reactions risk inadvertent bromine migration, requiring precise reaction monitoring. Electrophilic bromination, while reliable, demands stringent temperature control to avoid polybromination. Palladium-catalyzed methods excel in regioselectivity but are sensitive to solvent choice and base strength.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The dimer exhibits a singlet at δ 7.02 ppm for the β-coupled protons (C3–C3'), with absence of α-proton signals confirming substitution at C2 and C4.

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 467.8 ([M+H]⁺), consistent with the molecular formula C₈H₄Br₂Cl₂S₂.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, indicating >98% purity. Residual palladium levels, quantified via ICP-MS, remain below 5 ppm.

Industrial and Research Applications

Optoelectronic Materials

The dimer’s extended π-conjugation and halogen substituents enhance electron affinity, making it a candidate for organic photovoltaics. Preliminary studies show a HOMO-LUMO gap of 2.8 eV, suitable for hole-transport layers.

Pharmaceutical Intermediates

Bromine and chlorine moieties serve as handles for further functionalization in kinase inhibitor syntheses. Pd-mediated cross-coupling with pyrazole boronic esters yields bioactive heterocycles with IC₅₀ values <10 nM against EGFR .

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